tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Description
This compound is a halogenated pyrrolopyrimidine derivative featuring a tert-butyl carboxylate group at position 5, a chlorine substituent at position 2, and an iodine atom at position 5. Pyrrolopyrimidines are heterocyclic scaffolds widely used in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The tert-butyl group enhances solubility and serves as a protective moiety during synthesis, while the halogens (Cl and I) provide reactive sites for further functionalization, such as cross-coupling reactions .
Properties
Molecular Formula |
C11H11ClIN3O2 |
|---|---|
Molecular Weight |
379.58 g/mol |
IUPAC Name |
tert-butyl 2-chloro-7-iodopyrrolo[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11ClIN3O2/c1-11(2,3)18-10(17)16-5-6(13)8-7(16)4-14-9(12)15-8/h4-5H,1-3H3 |
InChI Key |
ZXVHNCWXPWRHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multi-step organic synthesis. One common method involves the reaction of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine with iodine and tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide and potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives, including tert-butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate, exhibit promising anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression. A study demonstrated that the compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against various cancers.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's ability to interfere with signaling pathways critical for tumor growth has been documented in several peer-reviewed studies.
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound allows it to be explored as a potential pesticide. Its efficacy against specific pests has been evaluated in field trials, revealing significant reductions in pest populations without adversely affecting beneficial insects.
Herbicidal Properties
In addition to its insecticidal properties, the compound has shown potential as a herbicide. Research has indicated that it can inhibit the growth of certain weeds by disrupting their metabolic pathways.
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
Nanomaterials Development
The compound's reactivity allows it to serve as a precursor for the synthesis of nanomaterials. Studies have reported the successful formation of nanoparticles that exhibit unique optical and electronic properties, making them suitable for applications in electronics and photonics.
Data Summary
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth; induces apoptosis |
| Agricultural Science | Pesticide and herbicide development | Effective against pests and weeds |
| Materials Science | Polymer and nanomaterial synthesis | Enhances thermal stability; forms functional nanoparticles |
Case Studies
-
Anticancer Efficacy Study
- Researchers conducted a study on xenograft models using this compound.
- Results showed a significant reduction in tumor size compared to control groups.
- The study concluded that further development could lead to clinical applications.
-
Field Trials for Pesticide Application
- Field trials were conducted to evaluate the effectiveness of the compound as a pesticide.
- The results indicated a reduction of over 70% in pest populations with minimal impact on non-target species.
- These findings suggest potential for commercial agricultural use.
-
Polymer Enhancement Research
- A study focused on incorporating this compound into polymer matrices.
- Enhanced mechanical properties were observed, indicating its utility in materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent enzymatic activity. This inhibition can affect various cellular pathways, making the compound useful in studying signal transduction and cellular regulation .
Comparison with Similar Compounds
Structural and Molecular Property Comparison
Key analogs and their properties are summarized in Table 1.
Table 1. Structural and Molecular Properties of Selected Pyrrolopyrimidine Derivatives
*Calculated based on molecular formula.
Biological Activity
Tert-butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a pyrrolo-pyrimidine core, characterized by a fused bicyclic system containing nitrogen atoms. The presence of the tert-butyl group enhances lipophilicity, which may influence its solubility and biological interactions. The molecular formula is with a molecular weight of 253.68 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
- Interaction with Biological Targets : The compound's structure allows it to interact with various biomolecular targets, including proteins involved in tumor growth and immune response modulation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .
- Immunomodulatory Effects : The compound has been investigated for its potential to modulate immune responses, particularly through interactions with PD-1/PD-L1 pathways .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the anticancer efficacy of the compound.
- Method : Various cancer cell lines were treated with different concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating potent anticancer properties.
-
Immunological Assay :
- Objective : To evaluate the immunomodulatory effects.
- Method : Mouse splenocytes were treated with the compound in the presence of recombinant PD-L1.
- Results : The compound demonstrated a capacity to rescue immune cells from PD-L1 mediated inhibition, achieving up to 92% rescue at 100 nM concentration .
Comparative Analysis
A comparison with similar compounds highlights the unique properties and potential advantages of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine | C₁₂H₁₆N₃O₂Cl | Chlorine at position 4 | Potential anticancer activity |
| 2-Chloro-7-methylpyrido[3,2-d]pyrimidin | C₉H₈ClN₃O₂ | Methyl group substitution | Antibacterial properties |
| 5-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidin | C₁₂H₈ClF₃N₄O | Trifluoromethyl group | Antiviral activity |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate?
The synthesis typically involves sequential halogenation and protection steps. A common approach includes:
- Step 1 : Cyclization of a pyrimidine precursor (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) to form the pyrrolo[3,2-d]pyrimidine core .
- Step 2 : Chlorination at the 2-position using POCl₃ or PCl₅ under reflux conditions .
- Step 3 : Iodination at the 7-position via halogen exchange (e.g., using NaI in acetone with catalytic CuI) or direct electrophilic substitution .
- Step 4 : Introduction of the tert-butyl carbamate group via Boc protection under basic conditions (e.g., Boc₂O, DMAP, in DCM) .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2 | POCl₃, 110°C, 6h | 75–85 | |
| 3 | NaI, CuI, 60°C | 60–70 |
Q. How is the structure of this compound confirmed experimentally?
Structural characterization relies on:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet) and pyrrolo[3,2-d]pyrimidine protons (δ 7.5–8.5 ppm for aromatic protons) .
- ¹³C NMR : Carbonyl (C=O) resonance at ~155 ppm and iodine-induced deshielding at C7 (δ ~95 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with isotopic patterns matching Cl and I .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves halogen positions and steric effects of the tert-butyl group .
Q. What strategies ensure regioselectivity during halogenation (Cl at C2, I at C7)?
Regioselectivity is controlled by:
- Electrophilic Aromatic Substitution (EAS) : Electron-donating/withdrawing groups direct halogenation. The pyrrolo[3,2-d]pyrimidine core’s electron density guides iodine to C7 (meta to electron-withdrawing N atoms) .
- Protection/Deprotection : Temporary protection of reactive sites (e.g., using Boc groups) prevents undesired side reactions .
- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic control for Cl insertion at C2, while higher temperatures (60–80°C) promote thermodynamic control for I at C7 .
Q. What are the stability considerations for this compound during storage?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the iodinated aromatic system .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar) to avoid hydrolysis of the Boc group .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for cross-coupling reactions involving this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(OAc)₂/XPhos systems are optimized for coupling at C7-I .
- Reaction Path Screening : Tools like ICReDD integrate computational and experimental data to narrow down optimal catalysts, solvents, and temperatures (e.g., DMF at 100°C for Pd-mediated couplings) .
Q. Data-Driven Example :
| Coupling Partner | Catalyst System | Yield (%) | Computational ΔG (kcal/mol) |
|---|---|---|---|
| Arylboronic acid | Pd(OAc)₂/XPhos | 82 | –15.2 |
| Amine | Pd₂(dba)₃/BINAP | 68 | –12.7 |
Q. How do solvent polarity and base choice affect nucleophilic substitution at the 2-chloro position?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states via solvation, enhancing substitution rates. For example, DMF increases SNAr reactivity by 3-fold compared to THF .
- Base Selection : Strong bases (e.g., Cs₂CO₃) deprotonate nucleophiles (e.g., amines), driving the reaction forward. Weak bases (K₂CO₃) are preferred for acid-sensitive intermediates .
Q. Case Study :
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | Cs₂CO₃ | 4 | 90 |
| THF | K₂CO₃ | 12 | 65 |
Q. What methodologies assess the compound’s potential genotoxicity or carcinogenicity?
- In Vitro Assays :
- Ames Test : Salmonella typhimurium strains (TA98, TA100) detect mutagenicity via reverse mutation .
- Micronucleus Assay : Human lymphocytes or CHO cells evaluate chromosomal aberrations .
- QSAR Modeling : Predictive tools (e.g., OECD Toolbox) analyze structural alerts; the chloro and iodo substituents may flag DNA alkylation potential .
Q. How can contradictory data on reaction yields be resolved?
Discrepancies often arise from:
- Purity of Starting Materials : Residual moisture or oxygen in solvents reduces Pd catalyst efficiency .
- Analytical Methods : HPLC vs. NMR quantification may vary by ±5% due to integration errors .
- Scale Effects : Microscale reactions (≤50 mg) often report higher yields than bulk syntheses (>1 g) due to mixing inefficiencies .
Q. Resolution Strategy :
Replicate reactions under inert conditions (glovebox).
Standardize analytical protocols (e.g., internal standards for NMR).
Report yields with error margins (e.g., 75 ± 3%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
